molecular formula C8H7NO B3256796 1-(3-Pyridyl)-2-propyn-1-ol CAS No. 276884-35-6

1-(3-Pyridyl)-2-propyn-1-ol

Cat. No.: B3256796
CAS No.: 276884-35-6
M. Wt: 133.15 g/mol
InChI Key: YQEHAHXOJGYJDW-UHFFFAOYSA-N
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Description

1-(3-Pyridyl)-2-propyn-1-ol (CAS RN 276884-35-6) is an organic compound with the molecular formula C8H7NO and an average molecular weight of 133.15 g/mol . It features a pyridine ring and a propargylic alcohol group, making it a valuable building block in organic synthesis and medicinal chemistry research. This compound is of significant interest in pharmaceutical development, where its biological activity is being explored for creating new antibiotics or neuroprotective agents . Its potential applications extend to agricultural chemicals, as its properties may be useful in the development of herbicides or pesticides . Preliminary studies suggest the compound exhibits notable biological activities, including antimicrobial properties against bacteria and antioxidant activity that could be beneficial in preventing oxidative stress-related diseases . From a chemical perspective, it has a predicted density of approximately 1.167 g/cm³ and a predicted boiling point of 252.5 ± 25.0 °C . The compound is typically supplied as a solid and should be stored in an inert atmosphere at 2-8°C . This compound is intended for research purposes only and is not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylprop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-8(10)7-4-3-5-9-6-7/h1,3-6,8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEHAHXOJGYJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 3 Pyridyl 2 Propyn 1 Ol

Chemo- and Regioselective Alkynylation Approaches

The selective introduction of an alkynyl group to the carbonyl carbon of 3-pyridinecarboxaldehyde (B140518) is a key challenge in the synthesis of 1-(3-Pyridyl)-2-propyn-1-ol. Several organometallic and transition-metal-catalyzed methods have been developed to address this.

Grignard Reagent-Mediated Syntheses

The use of Grignard reagents is a classic and effective method for the formation of carbon-carbon bonds. In the synthesis of this compound, an alkynyl Grignard reagent, such as ethynylmagnesium bromide, is reacted with 3-pyridinecarboxaldehyde. This reaction proceeds via the nucleophilic addition of the alkynyl carbanion to the electrophilic carbonyl carbon of the aldehyde. khanacademy.orgadichemistry.com

The general reaction is as follows: 3-Pyridinecarboxaldehyde + Ethynylmagnesium Bromide → this compound

The formation of the Grignard reagent itself is typically achieved by reacting a terminal alkyne with a stronger Grignard reagent like ethylmagnesium bromide, which deprotonates the alkyne. adichemistry.com It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards water. adichemistry.comlibretexts.org Solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential to stabilize the Grignard reagent. adichemistry.comlibretexts.org

A similar Grignard reaction has been used to synthesize 1,1,3-triphenylprop-2-yn-1-ol, where phenylacetylene (B144264) is deprotonated by ethyl magnesium bromide to form a strong nucleophile that attacks benzophenone. sciencemadness.org

Organolithium and Related Organometallic Strategies

Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. youtube.com The synthesis of this compound can be achieved by reacting 3-pyridinecarboxaldehyde with an alkynyl lithium reagent, such as lithium acetylide. Similar to Grignard reagents, organolithium reagents are strong bases and nucleophiles. libretexts.orgscribd.com The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the organolithium reagent on the carbonyl carbon. libretexts.org

The preparation of organolithium reagents involves the reaction of an alkyl or aryl halide with lithium metal, typically in an ether solvent. youtube.com These reagents are also highly sensitive to moisture and require anhydrous reaction conditions. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira-type)

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. synarchive.comyoutube.com While typically used to form a carbon-carbon bond between an sp-hybridized carbon and an sp2-hybridized carbon, modifications of this reaction can be applied to the synthesis of propargyl alcohols.

A one-pot approach for synthesizing 3-(diarylmethylene)oxindoles utilizes a sequence of Sonogashira, Heck, and Suzuki-Miyaura reactions catalyzed by palladium. nih.gov This demonstrates the utility of palladium catalysis in complex syntheses involving alkynes. In a typical Sonogashira reaction, a palladium catalyst, a copper(I) co-catalyst, and a base are employed. synarchive.com

The synthesis of 2-(1,2,3-triazolyl)methyl-3-alkynylimidazo[1,2-a]pyridines has been achieved through a one-pot sequential reaction involving a Sonogashira coupling. researchgate.net This highlights the compatibility of the Sonogashira reaction with heterocyclic compounds. The general principle involves the activation of the alkyne by the copper catalyst and the oxidative addition of the palladium catalyst to the halide, followed by transmetalation and reductive elimination. youtube.com

Copper-Catalyzed Alkynylation Protocols

Copper-catalyzed reactions provide a valuable alternative for the alkynylation of various substrates. Copper catalysts can facilitate the addition of terminal alkynes to carbonyl compounds. For instance, a copper-catalyzed dearomative alkynylation of pyridines has been reported to produce enantioenriched 2-alkynyl-1,2-dihydropyridines with high yields and regioselectivity. nih.gov This three-component reaction utilizes a copper chloride and a chiral P,N-ligand to react a pyridine (B92270), a terminal alkyne, and methyl chloroformate. nih.gov

Furthermore, copper catalysts like CuCl and Cu(acac)2 have been used in decarboxylative cross-coupling methods to create substituted alkynes from various carboxylic acids. rsc.org Copper-catalyzed tandem selenation reactions have also been developed to synthesize novel alkynyl imidazopyridinyl selenides. beilstein-journals.org

Stereoselective and Enantioselective Synthesis

The development of methods to control the stereochemistry of this compound is of high importance, as the biological activity of chiral molecules often depends on their specific enantiomeric form. libretexts.org

Chiral Catalyst Development for Propargylation

The enantioselective propargylation of aldehydes to produce optically active propargyl alcohols is a challenging but crucial transformation. urfu.ru This is often achieved through the use of chiral catalysts that create an asymmetric environment around the reacting molecules. libretexts.org

Several approaches have been developed for the asymmetric propargylation of aldehydes:

Chiral Lewis Bases: New chiral Lewis bases have been shown to be excellent catalysts in the asymmetric propargylation of aromatic and α-unsaturated aldehydes using allenyltrichlorosilanes, achieving high enantiomeric excess (ee). urfu.ru

Organocatalysis: Chiral primary amino acids can act as organocatalysts for the enantioselective α-propargylation of α-branched aldehydes, yielding products with high enantioselectivity. organic-chemistry.org

Transition Metal Catalysis:

Iridium Catalysts: Chiral iridium catalysts have been used for the enantioselective C3 allenylation of pyridines, producing a wide range of C3-allenylic pyridines with excellent enantioselectivity. chemrxiv.org Another iridium-based system allows for the generation of allenyliridium-aldehyde pairs from 1,3-enynes and primary alcohols, leading to enantiomerically enriched propargylation products. nih.gov

Nickel Catalysts: A chiral aldehyde-nickel dual catalytic system has been developed for the direct asymmetric α-propargylation of amino acid esters with propargylic alcohol derivatives, affording products in good-to-excellent yields and enantioselectivities. researchgate.netresearchgate.net

Copper Catalysts: Enantioselective copper(I)-catalyzed addition of terminal alkynes to isochroman (B46142) ketals has been developed, utilizing a Cu/PyBox catalyst to achieve high yields and enantiomeric excesses. nih.gov

The table below summarizes some of the catalysts and their performance in enantioselective propargylation reactions.

Catalyst SystemReactantsProduct TypeEnantiomeric Excess (ee)Reference
Chiral Lewis BaseAromatic Aldehyde, AllenyltrichlorosilaneHomopropargyl AlcoholUp to 98% urfu.ru
Chiral Primary Amino Acidα-Branched Aldehyde, Propargyl Halideα-Propargylated AldehydeUp to 96% organic-chemistry.org
Chiral Aldehyde-Nickel Dual CatalystAmino Acid Ester, Propargylic Alcohol Derivativeα,α-Disubstituted α-Amino Acid EsterGood to Excellent researchgate.net
[Ir(cod)Cl]₂ / (R)-DM-SEGPHOS1,3-Enyne, Primary AlcoholCarbonyl anti-(α-methyl)propargylation ProductHigh nih.gov
CuCl / StackPhosPyridine, Terminal Alkyne, Methyl Chloroformate2-Alkynyl-1,2-dihydropyridineUp to 99% nih.gov

Reactivity and Mechanistic Investigations of 1 3 Pyridyl 2 Propyn 1 Ol

Transformations Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond of the propargyl group is a site of rich chemical reactivity, readily undergoing addition and cyclization reactions.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of 1-(3-Pyridyl)-2-propyn-1-ol is a suitable participant in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". nih.govbroadpharm.com This type of reaction involves the [3+2] cycloaddition of the alkyne with an azide (B81097), typically catalyzed by copper(I), to form a stable triazole ring. nih.govbroadpharm.com This methodology is widely employed for its high efficiency, mild reaction conditions, and broad functional group tolerance. The resulting triazole-containing products are of significant interest in medicinal chemistry and materials science.

The general scheme for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is as follows:

Step 1: The alkyne reacts with an azide in the presence of a copper(I) catalyst. broadpharm.com

Step 2: A five-membered triazole ring is formed regioselectively. nih.gov

This reaction's reliability and specificity make it a powerful tool for creating complex molecular architectures from simple building blocks. nih.gov The pyridyl group in this compound can influence the electronic properties of the alkyne, potentially affecting the rate and efficiency of the cycloaddition.

Hydration, Hydroamination, and Related Additions

The terminal alkyne can undergo various addition reactions, including the addition of water (hydration) and amines (hydroamination). byjus.com

Hydration: In the presence of a mercuric salt catalyst in aqueous acid, alkynes can be hydrated to form carbonyl compounds. libretexts.org For a terminal alkyne like this compound, the initial product of hydration would be an enol, which would then tautomerize to the more stable ketone. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne.

Hydroamination: The addition of an N-H bond across the carbon-carbon triple bond, known as hydroamination, can be catalyzed by various transition metals, including gold and palladium complexes. ucl.ac.ukacs.org This reaction can proceed with high regioselectivity, affording either the Markovnikov or anti-Markovnikov product depending on the catalyst system and reaction conditions. acs.org The resulting enamines or imines can be further reduced to form valuable amino alcohols. ucl.ac.uk Intramolecular hydroamination reactions are particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. acs.orgnih.gov

Other Additions: Alkynes can also undergo the addition of hydrogen halides (hydrohalogenation) and halogens (halogenation). byjus.comlumenlearning.com The addition of one equivalent of a hydrogen halide (HX) typically yields a vinyl halide, while two equivalents result in a geminal dihalide. lumenlearning.comlibretexts.org Similarly, the addition of one equivalent of a halogen (X₂) produces a dihaloalkene, and two equivalents give a tetrahaloalkane. libretexts.org

Oxidative and Reductive Manipulations of the Alkyne

The alkyne functionality can be either oxidized or reduced to access different functional groups.

Oxidation: Oxidative cleavage of the alkyne bond can be achieved using strong oxidizing agents like ozone or potassium permanganate. masterorganicchemistry.com This reaction breaks the triple bond and typically leads to the formation of carboxylic acids.

Reduction: The triple bond can be selectively reduced.

Complete Reduction: Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel reduces the alkyne all the way to an alkane. youtube.comlibretexts.org

Partial Reduction to a cis-Alkene: The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the syn-addition of hydrogen, resulting in the formation of a cis-alkene. youtube.com

Partial Reduction to a trans-Alkene: A dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate and results in the anti-addition of hydrogen, yielding a trans-alkene. libretexts.org

Reactions at the Secondary Alcohol Functionality

The secondary hydroxyl group in this compound is also a key site for chemical modification.

Oxidation Pathways to Propargylic Ketones

The secondary alcohol can be oxidized to the corresponding propargylic ketone, 1-(3-pyridyl)prop-2-yn-1-one. This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed for this purpose, including:

Manganese dioxide (MnO₂)

Chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC)

Dess-Martin periodinane (DMP)

Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base)

The choice of oxidant depends on the substrate's sensitivity and the desired reaction conditions. Catalytic oxidation methods using molecular oxygen as the oxidant in the presence of metal catalysts, such as those based on cobalt or vanadium, have also been developed. google.com

Oxidizing AgentTypical Conditions
Manganese Dioxide (MnO₂)Stirring in a chlorinated solvent (e.g., chloroform, dichloromethane) at room temperature
Pyridinium Chlorochromate (PCC)Stirring in dichloromethane (B109758) at room temperature
Dess-Martin Periodinane (DMP)Stirring in dichloromethane at room temperature
Swern OxidationReaction of oxalyl chloride and DMSO at low temperature, followed by addition of the alcohol and then a hindered base

Etherification and Esterification Reactions

The secondary alcohol can readily undergo etherification and esterification to form ethers and esters, respectively.

Etherification: This involves the formation of a C-O-C bond. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, acid-catalyzed etherification can occur, particularly with other alcohols. Iron(III) chloride has been shown to catalyze the substitution reaction of propargylic alcohols with various nucleophiles, including alcohols, to form ethers. organic-chemistry.org

Esterification: This reaction typically involves the condensation of the alcohol with a carboxylic acid or one of its derivatives (e.g., acid chloride, anhydride). nih.gov The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. For more sensitive substrates, milder conditions can be used, such as reacting the alcohol with an acid chloride in the presence of a non-nucleophilic base like pyridine (B92270), or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). A novel method using triphenylphosphine (B44618) oxide and oxalyl chloride has also been reported for efficient esterification under mild, neutral conditions. nih.gov

Reaction TypeReagents
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)
Fischer EsterificationCarboxylic Acid (R-COOH), Strong Acid Catalyst (e.g., H₂SO₄)
Acylation with Acid ChlorideAcid Chloride (R-COCl), Base (e.g., Pyridine)
Esterification with Coupling AgentCarboxylic Acid (R-COOH), DCC
TPPO-mediated EsterificationCarboxylic Acid (R-COOH), Triphenylphosphine Oxide, Oxalyl Chloride

Nucleophilic Substitution Reactions

The propargylic alcohol moiety in this compound is a key site for nucleophilic substitution reactions. The hydroxyl group can be displaced by a variety of nucleophiles, a process often facilitated by the activation of the alcohol. This transformation is a valuable method for introducing diverse functional groups at the propargylic position.

Under acidic conditions or in the presence of a catalyst, the hydroxyl group can be protonated, forming a good leaving group (water). Subsequently, a nucleophile can attack the resulting carbocation. The stability of this carbocation is influenced by the adjacent pyridine ring and the alkyne.

A range of nucleophiles, including halides, alcohols, thiols, and carbon nucleophiles, can participate in these substitution reactions. researchgate.net For instance, reactions with alcohols and thiophenol can lead to the formation of ethers and thioethers, respectively. researchgate.net The regioselectivity of the attack is a crucial aspect, with the potential for substitution at either the α-carbon (bearing the hydroxyl group) or the γ-carbon of the propargylic system, which can lead to allenic products. The specific outcome is often dependent on the reaction conditions and the nature of the nucleophile. researchgate.net

Microwave irradiation has been shown to significantly accelerate nucleophilic aromatic substitution reactions on halopyridines, suggesting its potential applicability in promoting substitutions involving this compound, especially if the hydroxyl group is first converted to a better leaving group. sci-hub.se

Table 1: Examples of Nucleophilic Substitution Reactions with Propargylic Alcohols

NucleophileProduct TypeCatalyst/ConditionsReference
AlcoholsEtherAcid catalysis researchgate.net
ThiolsThioetherAcid catalysis researchgate.net
Allyl trimethyl silaneC-Substituted productNot specified researchgate.net
AminesPropargylamineNot specified wikipedia.org

Meyer–Schuster and Related Rearrangement Reactions

This compound, as a secondary propargyl alcohol, is susceptible to acid-catalyzed rearrangement to form an α,β-unsaturated carbonyl compound. This transformation is known as the Meyer–Schuster rearrangement. wikipedia.orgrsc.org The reaction proceeds through a mechanism involving the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allenol intermediate. This intermediate then tautomerizes to the more stable α,β-unsaturated aldehyde. wikipedia.org

The traditional Meyer–Schuster rearrangement often requires strong acids, which can lead to competing reactions. wikipedia.org However, milder conditions have been developed using transition metal-based and Lewis acid catalysts, such as those based on ruthenium, silver, and indium. wikipedia.orgucl.ac.uk Microwave-assisted reactions with catalysts like InCl₃ have also been shown to provide excellent yields and stereoselectivity. wikipedia.org For terminal propargylic alcohols like this compound, the product of the Meyer-Schuster rearrangement is an α,β-unsaturated aldehyde. wikipedia.org

A related reaction is the Rupe rearrangement, which can compete with the Meyer–Schuster rearrangement, particularly for tertiary propargylic alcohols. The Rupe rearrangement yields α,β-unsaturated ketones instead of aldehydes. wikipedia.org

The Meyer-Schuster rearrangement is a highly atom-economical method for synthesizing α,β-unsaturated carbonyl compounds. organicreactions.org Recent advancements have focused on developing more efficient catalysts, including phosphorus-containing Brønsted acids, to carry out the rearrangement under milder conditions. rsc.org

Table 2: Catalysts for Meyer-Schuster Rearrangement

Catalyst TypeExampleConditionsReference
Strong AcidSulfuric acid, Acetic acidHigh temperature rsc.org
Transition MetalRu- and Ag-based catalystsMilder conditions wikipedia.org
Lewis AcidInCl₃Microwave irradiation wikipedia.org
Brønsted AcidHypophosphorus acidToluene, 90-110 °C rsc.org

Pyridine Ring Functionalizations and Modifications

Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring in this compound can undergo both electrophilic and nucleophilic aromatic substitution, though its reactivity is significantly influenced by the nitrogen heteroatom.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org This deactivation makes electrophilic substitution on pyridine require more drastic conditions. quimicaorganica.org The substitution typically occurs at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable. quimicaorganica.org The propynol (B8291554) substituent at the 3-position will further influence the regioselectivity of subsequent substitutions. For instance, nitration of pyridine itself requires harsh conditions and gives 3-nitropyridine. rsc.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is activated towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions, due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate (Meisenheimer complex). quimicaorganica.orgmasterorganicchemistry.com For this compound, direct nucleophilic substitution on the pyridine ring would require a leaving group at an activated position. However, reactions like the Chichibabin reaction, which involves the substitution of a hydride ion, demonstrate the susceptibility of the pyridine ring to nucleophilic attack. youtube.com The presence of a good leaving group, such as a halide, at the 2- or 4-position of a pyridine ring greatly facilitates nucleophilic aromatic substitution. sci-hub.sequimicaorganica.org

Metalation and Cross-Coupling on the Pyridine Scaffold

The functionalization of the pyridine ring of this compound can also be achieved through metalation followed by cross-coupling reactions. Directed ortho-metalation is a powerful strategy for the regioselective functionalization of substituted pyridines. However, for a 3-substituted pyridine, metalation can occur at either the 2- or 4-position, and the directing effect of the propynol substituent would need to be considered.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions, are widely used for the formation of C-C bonds with pyridine rings. These reactions typically involve the coupling of a (hetero)aryl halide or triflate with an organometallic reagent. In the context of this compound, if the pyridine ring were to be functionalized with a halogen, it could serve as an electrophilic partner in a cross-coupling reaction.

Conversely, the pyridine ring can act as a nucleophilic partner. The synthesis of pyridyl organometallic reagents, such as pyridylboron compounds for Suzuki-Miyaura coupling, can be challenging, especially for 2-pyridyl derivatives due to their instability. nih.gov However, 3-pyridyl substrates have been shown to couple with better yields in some cases. nih.gov

Cascade, Tandem, and Multicomponent Reactions

Transition Metal-Catalyzed Cyclization Processes

The combination of the pyridine ring and the propargylic alcohol functionality in this compound makes it an excellent substrate for transition metal-catalyzed cascade, tandem, and multicomponent reactions, leading to the efficient synthesis of complex heterocyclic structures. dntb.gov.ua

Platinum(II) and Indium(III) have been shown to catalyze the cycloisomerization of pyridine-containing propargylic alcohols. nih.gov For instance, PtCl₂ can catalyze the tandem cyclization/1,2-migration of tertiary propargylic alcohols containing a pyridine fragment to form indolizinone derivatives. nih.gov These reactions often proceed through the activation of the alkyne by the metal catalyst, followed by nucleophilic attack from the pyridine nitrogen.

Ruthenium catalysts have also been employed in allylation-cyclization cascade reactions of 1-vinyl propargyl alcohols with 1,3-dicarbonyl compounds, leading to a variety of carbo- and heterocyclic products. nih.gov The reaction pathway is highly dependent on the substitution pattern of the substrate.

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials. beilstein-journals.orgnih.gov The Ugi and Passerini reactions are prominent examples of MCRs that can potentially utilize substrates like this compound, especially after modification of the alcohol or alkyne functionality. nih.govrloginconsulting.com For example, a multicomponent reaction involving a propargylic alcohol, an aldehyde, and a sulfonamide catalyzed by TfOH has been reported to produce α-arylidene β-aminoketones through a proposed sulfonyl imide intercepted Meyer-Schuster rearrangement combined with a 1,3-aryl migration. researchgate.net

Rearrangement Reactions with Heterocyclic Ring Formation

The reactivity of this compound and its derivatives is marked by their propensity to undergo rearrangement reactions that lead to the formation of complex heterocyclic structures. These transformations are often catalyzed by transition metals, particularly gold, and proceed through a cascade of intramolecular events, including cyclization, rearrangement, and subsequent ring-forming reactions.

One notable example is the gold-catalyzed tandem annulation of pyridylhomopropargylic alcohols with other propargyl alcohols. acs.orgacs.orgnih.gov This reaction provides an atom-economical pathway to construct polycyclic dihydrobenzofurans. acs.orgacs.orgnih.gov The proposed mechanism for this transformation involves a sequence of sophisticated steps, beginning with a 5-endo-dig cyclization, followed by a Meyer-Schuster rearrangement, and culminating in a Friedel-Crafts-type reaction. acs.orgacs.orgnih.gov

The process is initiated by the gold(I)-catalyzed activation of the alkyne moiety of the pyridyl-substituted propargyl alcohol. This activation facilitates an intramolecular attack by the hydroxyl group in a 5-endo-dig fashion to form a vinylgold intermediate. This intermediate then undergoes protodeauration to yield a 2,3-dihydrofuran (B140613) derivative. Concurrently, the other propargyl alcohol reactant undergoes a gold- and copper-cocatalyzed Meyer-Schuster rearrangement to form a reactive α,β-unsaturated carbonyl intermediate. The dihydrofuran derivative, acting as a nucleophile, then attacks this intermediate. The final step of the cascade is an intramolecular Friedel-Crafts-type cyclization, where the electron-rich pyridine ring attacks an in-situ generated electrophilic center, leading to the formation of the fused heterocyclic system. acs.org

A variety of catalysts and conditions can be employed to facilitate these intricate rearrangements. Gold catalysts, such as [AuCl(PEt₃)]/AgOTf, have proven effective in promoting cyclization. nih.gov In some instances, the basic nitrogen atom of the pyridine ring can coordinate with the gold catalyst, potentially impeding its activity and necessitating higher reaction temperatures. researchgate.net

The reaction conditions, including the choice of catalyst, solvent, and temperature, play a crucial role in directing the reaction pathway and influencing the yield of the desired heterocyclic product. Detailed findings from a study on gold-catalyzed tandem annulations are presented below.

Table 1: Gold-Catalyzed Tandem Annulation of Pyridylhomopropargylic Alcohols with Propargyl Alcohols acs.orgacs.orgnih.gov

EntryPyridylhomopropargylic AlcoholPropargyl AlcoholCatalyst SystemSolventTemp (°C)Yield (%)
11-(Pyridin-3-yl)but-3-yn-2-olPhenylacetylene (B144264)AuCl₃/Cu(OTf)₂DCE8078
21-(Pyridin-3-yl)but-3-yn-2-ol1-EthynylcyclohexeneAuCl₃/Cu(OTf)₂DCE8075
31-(Pyridin-3-yl)pent-4-yn-3-olPhenylacetyleneAuCl₃/Cu(OTf)₂DCE8082
41-(6-Methylpyridin-3-yl)but-3-yn-2-olPhenylacetyleneAuCl₃/Cu(OTf)₂DCE8072

DCE = 1,2-dichloroethane; OTf = trifluoromethanesulfonate

This table showcases the versatility of the gold-catalyzed reaction in accommodating different substituted propargyl alcohols, consistently affording good yields of the complex heterocyclic products. The development of such tandem reactions highlights the synthetic utility of this compound derivatives as valuable building blocks in the construction of diverse and medicinally relevant fused heterocyclic scaffolds.

Computational and Theoretical Chemistry Studies of 1 3 Pyridyl 2 Propyn 1 Ol

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. These methods solve the Schrödinger equation, providing detailed information about molecular geometry, bond lengths, and bond angles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. nih.govresearchgate.net DFT studies can predict the optimized geometry, vibrational frequencies, and thermodynamic stability of a compound. For instance, DFT calculations have been used to investigate the conformations and vibrational spectra of related molecules like 2-, 3-, and 4-formyl pyridine (B92270). nih.gov Such studies for 1-(3-Pyridyl)-2-propyn-1-ol would involve optimizing its structure to find the most stable arrangement of the pyridyl ring relative to the propynol (B8291554) side chain. Despite the utility of this method, specific DFT studies detailing the optimized geometrical parameters (bond lengths, angles) for this compound are not available in the reviewed literature.

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental parameters. While computationally intensive, they offer high accuracy. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster for larger molecules. Although these methods are standard in computational chemistry, specific studies employing ab initio or semi-empirical calculations to analyze the molecular structure and conformation of this compound have not been identified in public research databases.

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity, including where it is likely to be attacked by other reagents.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing a molecule's stability and reactivity. acs.org An FMO analysis for this compound would identify the regions of the molecule most likely to participate in chemical reactions. For example, in related pyridine derivatives, the nitrogen atom and the π-system of the ring are often key sites of reactivity. nih.gov However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not documented in the available literature.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. youtube.comlibretexts.org These maps are invaluable for predicting how a molecule will interact with other charged or polar species. libretexts.org An MEP map of this compound would likely show a negative potential around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack or hydrogen bonding. The hydroxyl group would also feature distinct electrostatic potentials. While MEP maps are commonly generated in computational studies of heterocyclic compounds, specific maps for this compound are not present in the surveyed scientific literature. researchgate.netresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. This allows for a detailed understanding of reaction kinetics and thermodynamics. For a molecule like this compound, which contains alcohol and alkyne functional groups, computational studies could model reactions such as nucleophilic substitution or addition reactions. mdpi.comresearchgate.net For example, DFT calculations are often employed to study the mechanisms of cycloaddition reactions or to explore tautomeric equilibria. mdpi.commdpi.com Despite the potential for such investigations, there are no specific published studies that computationally model the reaction mechanisms of this compound.

Transition State Characterization

The transition state, a fleeting, high-energy configuration along a reaction coordinate, is a cornerstone of chemical reactivity theory. savemyexams.comlibretexts.org Its characterization through computational methods provides critical information about the feasibility and mechanism of a chemical transformation. For a molecule like this compound, which possesses multiple reactive sites—the hydroxyl group, the alkyne moiety, and the pyridine ring—computational studies are essential to pinpoint the most likely transition states for various potential reactions.

Detailed computational analyses, often employing density functional theory (DFT) or higher-level ab initio methods, can elucidate the geometry, vibrational frequencies, and electronic structure of these transient species. While specific studies on the transition state characterization of this compound are not extensively reported in the current literature, theoretical investigations on analogous propargyl alcohols provide a framework for what such studies would entail. For instance, in related systems, the transition states for reactions such as additions to the alkyne or proton transfer involving the hydroxyl group are meticulously calculated. These calculations would typically involve locating a first-order saddle point on the potential energy surface, which corresponds to the transition state.

Reaction Pathway Energy Profiles

Solvent Effects and Catalytic Interactions Modeling

The chemical environment can significantly influence the course and rate of a reaction. Computational models are crucial for understanding the intricate interplay between a solute like this compound and the surrounding solvent molecules or a catalyst.

Solvent Effects: Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction's energy profile. Computational approaches to modeling solvent effects range from implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant, to explicit solvent models, where individual solvent molecules are included in the calculation. For a polar molecule like this compound, with its capacity for hydrogen bonding, explicit solvent models would be particularly insightful for studying reactions in protic solvents.

Catalytic Interactions: Catalysts provide an alternative reaction pathway with a lower activation energy. chemguide.co.uk Computational modeling can be used to investigate the mechanism of catalysis at a molecular level. For reactions involving this compound, this could involve modeling the interaction of the molecule with an acid, base, or metal catalyst. For example, the coordination of a metal catalyst to the alkyne or the pyridine nitrogen could be simulated to understand how this interaction activates the molecule for subsequent transformations. While specific computational studies on the catalytic interactions of this compound are sparse, research on similar compounds, such as 3-Phenyl-2-propyn-1-ol, has demonstrated the utility of these methods in elucidating catalytic mechanisms.

Role of 1 3 Pyridyl 2 Propyn 1 Ol As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Scaffolds

The reactivity of the propargyl alcohol group is central to its role as a precursor for heterocyclic systems. The combination of the nucleophilic pyridine (B92270) nitrogen and the electrophilic/nucleophilic nature of the three-carbon chain allows for various intramolecular and intermolecular cyclization strategies.

Synthesis of Pyridyl-Fused Ring Systems

While direct examples starting from 1-(3-Pyridyl)-2-propyn-1-ol are not prominently documented, the synthesis of fused pyridine systems is a well-established area of organic chemistry. Methodologies such as transition metal-catalyzed cycloisomerization or tandem reactions are frequently employed to construct bicyclic and polycyclic aromatic systems containing a pyridine ring. For instance, related propargyl alcohols are known to undergo intramolecular reactions to form indolizine (B1195054) or quinolizine derivatives, which are core structures in various alkaloids. The strategic placement of the nitrogen at the 3-position in this compound would theoretically direct cyclization pathways to form specific isomers of these fused systems.

Construction of Nitrogen-Containing Polycyclic Structures

The construction of polycyclic frameworks containing nitrogen is crucial for developing new materials and therapeutic agents. Nitrogen-containing polycyclic compounds are integral to the design of organic light-emitting devices (OLEDs) and pharmaceuticals. The synthesis of such structures often involves the strategic fusion of multiple ring systems. Although specific pathways originating from this compound are not detailed in the searched literature, its potential is implicit. It could serve as a starting point for creating complex, rigid scaffolds where the pyridine ring is fused with other heterocyclic or carbocyclic rings, leading to novel compounds with potential applications in materials science or medicinal chemistry.

Intermediate in Target-Oriented Organic Synthesis

The utility of a building block is often demonstrated in its application toward the synthesis of specific, high-value molecules like natural products or pharmaceuticals.

Pathways to Natural Product Analogues

There is a lack of specific documented pathways using this compound for the synthesis of natural product analogues in the reviewed literature. However, the broader class of pyridyl-containing intermediates is fundamental in this field. The pyridine ring is a common feature in many natural alkaloids. A synthetic intermediate like this compound could theoretically be elaborated into analogues of these natural products through sequential reactions that modify its side chain and participate in ring-forming steps.

Routes to Complex Pharmaceutical Intermediates

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The development of novel synthetic routes to functionalized pyridines is therefore of high importance. A compound like this compound represents a functionalized pyridine that can be used to build more complex drug intermediates. For example, the alkyne group can be engaged in click chemistry (cycloadditions) or Sonogashira couplings to attach other molecular fragments, while the alcohol can be oxidized or substituted to introduce further diversity. These transformations could lead to key intermediates for kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic targets.

Ligand Development in Catalysis

The development of efficient catalysts often relies on the design of sophisticated ligands that can coordinate to a metal center and fine-tune its reactivity and selectivity. The structure of this compound contains two potential coordination sites: the nitrogen atom of the pyridine ring and the π-system of the alkyne. This makes it an interesting, albeit not widely reported, starting point for ligand synthesis. Modification of the alcohol group could introduce further donor atoms, creating bidentate or tridentate ligands. Such ligands could find applications in various transition-metal-catalyzed reactions, including cross-coupling, hydrogenation, or oxidation processes. However, specific research detailing the development and application of ligands derived directly from this compound is not available in the searched literature.

Research on this compound in Catalysis Remains Limited

Detailed research into the specific applications of the chemical compound this compound as a building block for transition metal complexes and its subsequent use in catalysis is not extensively available in publicly accessible scientific literature. While the individual components of the molecule—a pyridyl group and a propargyl alcohol moiety—are well-known in coordination chemistry and catalysis, comprehensive studies focusing on this particular combination are scarce.

The pyridyl group is a common nitrogen-containing heterocycle frequently used as a ligand in the design of transition metal complexes due to its ability to coordinate with metal centers. Similarly, propargyl alcohols, which contain a carbon-carbon triple bond (alkyne) and a hydroxyl group, are versatile precursors in organic synthesis and can also be involved in metal coordination.

General studies on related structures provide some context. For instance, various pyridyl-containing ligands have been successfully incorporated into transition metal complexes to create catalysts for a range of organic transformations. These complexes have shown activity in both homogeneous and heterogeneous catalysis. However, specific data detailing the synthesis of transition metal complexes using this compound and their catalytic performance are not readily found.

Therefore, a detailed article on the role of this compound in transition metal complex design and its applications in homogeneous and heterogeneous catalysis cannot be generated at this time due to the lack of specific research findings for this compound. Further investigation and dedicated research would be required to elucidate the potential of this specific molecule in the field of catalysis.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for 1-(3-Pyridyl)-2-propyn-1-ol Transformations

The transformation of this compound is a fertile ground for the development of novel catalytic systems. The focus is on enhancing selectivity, efficiency, and sustainability. Key areas of research include:

Asymmetric Hydrogenation: Developing catalysts for the enantioselective reduction of the ketone precursor to afford chiral this compound is a significant goal. This involves exploring chiral transition-metal complexes (e.g., Ruthenium, Rhodium) with sophisticated ligand designs to control stereochemistry, which is crucial for pharmaceutical applications.

Oxidation and Rearrangement: Research into selective oxidation of the alcohol to the corresponding ynone or further to the carboxylic acid using green oxidants and catalysts is ongoing. Furthermore, catalyzed rearrangement reactions, such as the Meyer-Schuster rearrangement, can convert the propargylic alcohol into α,β-unsaturated carbonyl compounds, which are valuable synthetic intermediates. wikipedia.org

Coupling Reactions: The terminal alkyne functionality is a handle for various coupling reactions like Sonogashira, Glaser, and click chemistry. Future work will focus on developing more robust and versatile catalysts (e.g., copper, palladium, gold) that can operate under milder conditions and tolerate a wider range of functional groups, enabling the direct linkage of the this compound scaffold to other complex molecules.

TransformationCatalytic System FocusPotential Product Class
Asymmetric ReductionChiral Ru, Rh, Ir complexesEnantiopure Alcohols
Selective OxidationGreen oxidants (e.g., O₂, H₂O₂) with metal catalystsYnones, Carboxylic Acids
Meyer-Schuster RearrangementAcid or metal catalysts (e.g., Au, Ag)α,β-Unsaturated Ketones
Sonogashira CouplingPd/Cu catalystsAryl/Vinyl-substituted Alkynes

Advanced Spectroscopic and Structural Characterization Methodologies

While standard techniques like NMR, IR, and mass spectrometry are routine, future research will leverage more advanced methods to gain deeper insights into the structure, dynamics, and electronic properties of this compound and its derivatives. mdpi.comrsc.org

Solid-State NMR (ssNMR): For crystalline derivatives and materials incorporating this building block, ssNMR can provide detailed information about the local environment, intermolecular interactions, and polymorphism, which is not accessible from solution-state NMR.

Chiroptical Spectroscopy: For enantiomerically enriched samples, techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are essential for confirming the absolute stereochemistry and studying conformational preferences in solution.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are becoming indispensable for complementing experimental data. dntb.gov.ua These calculations can predict spectroscopic signatures (NMR shifts, IR frequencies), rationalize reaction mechanisms, and evaluate electronic properties like molecular orbitals and electrostatic potential, guiding the design of new derivatives with desired characteristics.

TechniqueInformation GainedRelevance to Research
Solid-State NMRCrystal packing, polymorphism, intermolecular interactionsMaterials science, solid-form drug development
Circular Dichroism (CD)Absolute configuration, conformational analysisAsymmetric synthesis, chiral recognition
Density Functional Theory (DFT)Spectroscopic prediction, reaction energetics, electronic structureCatalyst design, reactivity prediction, materials properties

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a major leap forward for the production of fine chemicals, including this compound and its derivatives. thieme.deuc.pt This approach offers significant advantages in terms of safety, scalability, and reproducibility.

Industrial-scale synthesis is increasingly favoring continuous flow reactors to improve reaction control and output. This method enhances heat transfer, minimizes thermal degradation, and reduces exposure to oxygen and moisture, leading to higher purity and conversion rates. The integration of automated platforms allows for rapid screening of reaction conditions and catalysts, accelerating the discovery of new transformations and the optimization of existing processes. chemrxiv.orgnih.govbeilstein-journals.orgdntb.gov.ua This is particularly relevant for creating libraries of related compounds for drug discovery, where different building blocks can be automatically combined with the this compound core. nih.gov

ParameterBatch ProcessingContinuous Flow
Heat Transfer Often inefficient, hotspots possibleHighly efficient, excellent temperature control
Safety Larger volumes of hazardous materialsSmall reaction volumes, enhanced containment
Scalability Challenging, often requires re-optimizationStraightforward, "scaling-out" by running longer
Purity & Yield Variable, side reactions commonOften higher due to precise control

Chemoenzymatic and Biocatalytic Approaches

The demand for greener and more sustainable chemical synthesis is driving research into enzymatic and chemoenzymatic methods. ukri.orgukri.org Biocatalysis offers unparalleled selectivity, particularly for the synthesis of chiral molecules, under mild reaction conditions. nih.govunibe.ch

Enzymatic Reduction: Ketoreductase (KRED) enzymes are being explored for the asymmetric reduction of the ketone precursor to produce enantiomerically pure (R)- or (S)-1-(3-Pyridyl)-2-propyn-1-ol. This avoids the need for expensive and potentially toxic heavy metal catalysts.

Multi-enzyme Cascades: Researchers are designing multi-enzyme "one-pot" reactions where a series of enzymatic steps are performed sequentially in the same reactor. rsc.org This can dramatically improve efficiency and reduce waste by eliminating intermediate purification steps.

Chemoenzymatic Strategies: Combining the best of both worlds, chemoenzymatic routes use an enzymatic step for a key selective transformation within a larger chemical synthesis sequence. For instance, an enzyme could be used to resolve a racemic mixture of this compound, followed by chemical modification of the desired enantiomer. unibe.ch

Applications in Supramolecular Chemistry and Materials Science as a Building Block

The defined geometry and functional groups of this compound make it an attractive building block for the bottom-up construction of functional materials and supramolecular assemblies. sigmaaldrich.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen atom is an excellent ligand for coordinating with metal ions. This allows this compound to be used as a linker to construct extended one-, two-, or three-dimensional networks. researchgate.net The alkyne and hydroxyl groups can be further functionalized post-synthesis to tune the properties of the resulting material.

Covalent Organic Frameworks (COFs): The pyridine ring can be incorporated into porous, crystalline COFs. upenn.edu These lightweight but durable materials have potential applications in gas storage, separation, and catalysis. The directionality of the pyridine unit helps to guide the assembly of the framework. upenn.edu

Liquid Crystals and Polymers: The rigid rod-like structure imparted by the alkyne group, combined with the polar pyridine head, suggests potential for designing novel liquid crystalline materials. Furthermore, the alkyne can be used as a monomer unit for polymerization, leading to new polymers with pyridyl side chains that could have interesting electronic or stimuli-responsive properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1-(3-Pyridyl)-2-propyn-1-ol?

  • Methodological Answer : The synthesis typically involves coupling reactions between 3-pyridyl precursors and propargyl derivatives. For example, Sonogashira coupling under palladium catalysis can link the pyridyl moiety to the propargyl alcohol group. Solvent selection (e.g., tetrahydrofuran or dimethylformamide), temperature control (60–80°C), and inert atmospheres (argon/nitrogen) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyridyl and propargyl groups. The hydroxyl proton resonates near δ 2.5–3.0 ppm (broad), while pyridyl protons appear as distinct aromatic signals (δ 7.0–9.0 ppm). Infrared (IR) spectroscopy identifies the O-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₈H₇NO: 133.16 g/mol) .

Q. What storage conditions preserve the stability of this compound during experiments?

  • Methodological Answer : Store the compound in airtight, amber glass vials under inert gas (argon) at –20°C to prevent oxidation of the propargyl group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Regular purity checks via thin-layer chromatography (TLC) or HPLC are advised .

Advanced Research Questions

Q. How does this compound interact with metabolic enzymes in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes or recombinant cytochrome P450 isoforms (e.g., CYP2A6, CYP2E1) to identify phase I metabolites. Use LC-MS/MS with collision-induced dissociation (CID) to detect hydroxylated or oxidized products. Compare kinetic parameters (Km, Vmax) to structurally related propargyl alcohols to assess metabolic specificity .

Q. What analytical strategies reduce matrix interference when quantifying this compound in biological samples?

  • Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from plasma or tissue homogenates. Derivatize the hydroxyl group using pentafluorobenzoyl chloride to enhance GC-MS sensitivity. For LC-MS, a HILIC column improves separation from hydrophilic interferents .

Q. How can contradictions in reactivity data between this compound and other propargyl alcohols be resolved?

  • Methodological Answer : Perform comparative kinetic studies under standardized conditions (pH, temperature, solvent polarity). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of the pyridyl group on reaction pathways. Validate hypotheses via trapping experiments (e.g., with glutathione) to identify reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.